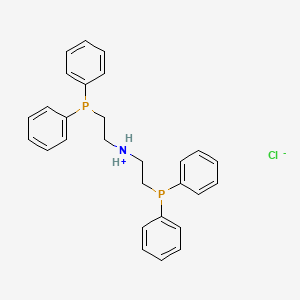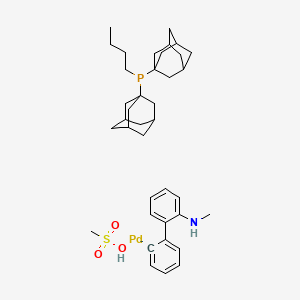
cataCXium Pd G4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cataCXium Pd G4 involves the reaction of aryl halides with triazole, followed by reduction with sodium borohydride or sodium cyanoborohydride . The compound is air, moisture, and thermally stable, and it shows good solubility in common organic solvents .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis protocols that ensure high purity and yield. The process includes rigorous quality control measures such as 1H NMR spectroscopy to identify and eliminate impurities like unreacted dimer, THF, and n-hexane .
Chemical Reactions Analysis
Types of Reactions
cataCXium Pd G4 is primarily used as a catalyst in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, phenylboronic acid, and bases like Na2CO3 and K3PO4. The reactions are typically carried out in solvents such as dioxane and THF at temperatures ranging from 80°C to 110°C .
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Scientific Research Applications
cataCXium Pd G4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for cataCXium Pd G4 involves the activation of aryl halides and their subsequent coupling with nucleophiles. The palladium center in the compound facilitates the oxidative addition of the aryl halide, followed by transmetalation and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- AdBrettPhos Pd G3
- CyJohnPhos Pd G2
- XPhos Pd G3
Uniqueness
cataCXium Pd G4 is unique due to its methylated amino group on the biphenyl backbone, which enhances its stability and solubility compared to earlier generations of Buchwald precatalysts . This modification helps to overcome the limitations found in third-generation precatalysts, making it more efficient in various cross-coupling reactions .
Properties
Molecular Formula |
C38H55NO3PPdS- |
|---|---|
Molecular Weight |
743.3 g/mol |
IUPAC Name |
bis(1-adamantyl)-butylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C24H39P.C13H12N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h17-22H,2-16H2,1H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
YLPUCCPXYUWXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
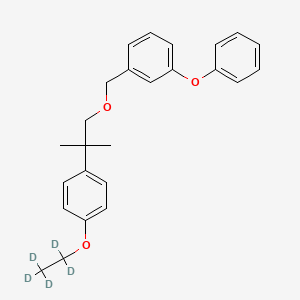
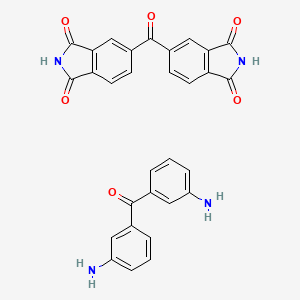

![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
butanoic acid](/img/structure/B12055665.png)


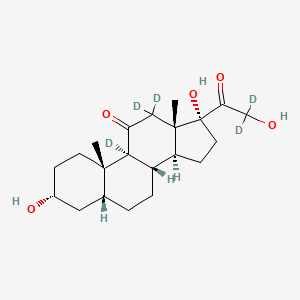
![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
